7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. Its molecular structure features a bromine atom at the 7-position, which significantly influences its chemical reactivity and biological interactions.
The compound is classified under the category of heterocyclic compounds, specifically as a quinazolinone derivative. It is often synthesized for research purposes and has applications in various scientific fields, including medicinal chemistry and biochemistry. The compound can be sourced from chemical suppliers such as Benchchem and PubChem, which provide detailed data on its synthesis and properties.
The synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 2-aminobenzamide with a brominated methyl ketone under either acidic or basic conditions. This method allows for the formation of the desired quinazolinone structure through intramolecular cyclization.
The molecular formula of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is . Its structure features a quinazolinone core with a bromine substituent at the 7-position and a methyl group at the 3-position.
InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
VHLNLZDBVKALSM-UHFFFAOYSA-N
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical transformations:
The specific conditions for these reactions vary:
The mechanism of action for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is largely dependent on its biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity:
Further biochemical studies are necessary to elucidate the exact pathways involved in its action .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to characterize the compound further .
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific uses:
Fragment-based combinatorial synthesis has emerged as a powerful strategy for efficiently constructing structurally diverse quinazolinone derivatives, including 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. This approach involves identifying core structural fragments with inherent binding properties and systematically combining them to generate novel compounds with enhanced biological activity. For quinazolinone derivatives, key fragments typically include halogen-substituted benzoic acid derivatives, substituted anthranilic acids, and methyl-bearing isocyanates or carbonyl equivalents [8] [9].
The combinatorial assembly process typically employs a three-dimensional optimization strategy:
Table 1: Key Fragments for Combinatorial Synthesis of Quinazolinone Derivatives
Position | Core Fragment | Common Variants | Introduction Method |
---|---|---|---|
C-2 | Carbonyl | Ketone, Thiocarbonyl | Cyclocondensation |
N-3 | Methylamine | Dimethylamino, Cyclic amines | N-alkylation |
C-7 | Bromoaryl | Chloroaryl, Fluoroaryl | Electrophilic substitution |
C-4 | Methylene | Substituted alkyl, Aryl | Reductive amination |
Recent advances have integrated computational docking studies to predict fragment binding affinities prior to synthesis. For dual-target inhibitors, researchers have successfully combined quinazolinone fragments with hydroxamic acid moieties, creating hybrid molecules that simultaneously inhibit epigenetic regulators like histone deacetylases (HDACs) and histone methyltransferases [9]. This fragment-based strategy significantly reduces synthetic steps while maximizing structural diversity and bioactivity potential.
Solid-phase synthesis (SPS) offers distinct advantages for synthesizing 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, including simplified purification, automation compatibility, and high yield potential. The process typically employs Wang or Rink amide resins as solid supports, with synthesis proceeding through three critical phases: resin loading, cyclization, and cleavage [3].
A validated protocol involves:
Table 2: Solid-Phase Synthesis Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Coupling Agent | DCC/DMAP | HBTU/HOBt/DIEA | 35% → 92% |
Cyclization Reagent | Acetic anhydride | Triphosgene | 28% → 87% |
Bromination Solvent | Chloroform | Glacial acetic acid | Regioselectivity 4:1 → 9:1 (7-Br:5-Br) |
Cleavage Cocktail | 50% TFA | 20% TFA in DCM | Purity 65% → 85% |
Critical challenges in solid-phase synthesis include controlling bromination regioselectivity and minimizing racemization at C-4. Researchers have addressed these by implementing pre-bromination strategies using brominated starting materials and employing chiral auxiliaries during resin loading [3]. The solid-phase approach has enabled rapid generation of 19 novel dihydroquinazolinone derivatives with various N-3 and C-4 substitutions, demonstrating the methodology's versatility for combinatorial library development [3].
The precise installation of bromine at C-7 and methyl at N-3 requires careful control of electronic and steric factors to avoid positional isomers. The bromination regioselectivity is governed by the electron-donating effect of the 3-methyl group and the inherent electronic distribution of the dihydroquinazolinone ring system [5] [7].
Electrophilic Bromination Optimization:
N-Methylation Strategies:
Table 3: Regioselective Bromination Outcomes Under Various Conditions
Brominating Agent | Solvent | Temperature (°C) | 7-Br:5-Br Ratio | Yield (%) |
---|---|---|---|---|
Br₂ (1 equiv) | Acetic acid | 0-5 | 9.0:1.0 | 85 |
Br₂ (1 equiv) | Chloroform | 25 | 5.5:4.5 | 72 |
NBS (1.1 equiv) | Acetonitrile | 25 | 7.5:2.5 | 78 |
NBS (1.1 equiv) | DMF | 0 | 6.0:4.0 | 65 |
Br₂ (1 equiv)/AgOTf (0.1 equiv) | DCE | 25 | 9.5:0.5 | 82 |
Advanced techniques include transition metal-catalyzed bromination using Pd(OAc)₂ with NBS, which enhances C-7 selectivity through chelation-assisted electrophilic substitution. Computational studies (DFT calculations) confirm that the 3-methyl group creates a favorable electron density profile at C-7, with calculated activation energies of 12.3 kcal/mol for C-7 bromination versus 15.8 kcal/mol for C-5 bromination [7].
The synthesis of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has been significantly improved through green chemistry principles, focusing on solvent reduction, energy efficiency, and catalyst recyclability [6]. Key sustainable methodologies include:
Magnetic Nanocatalysis:
Solvent-Free Techniques:
Microwave-Assisted Reactions:
Table 4: Comparative Analysis of Green Synthesis Metrics
Method | Temperature (°C) | Time | Yield (%) | PMI (Process Mass Intensity) | E-Factor |
---|---|---|---|---|---|
Conventional thermal | 120 | 12 h | 78 | 32.5 | 28.7 |
Magnetic nanocatalysis | 70 | 30 min | 92 | 8.2 | 3.5 |
Solvent-free mechanochemistry | RT (milling) | 60 min | 95 | 2.1 | 1.3 |
Microwave-assisted | 100 | 15 min | 87 | 5.8 | 2.9 |
Multicomponent reactions (MCRs) represent another green approach, combining ortho-brominated isatoic anhydride, methylamine, and formaldehyde in aqueous medium to directly form 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in a single step (85% yield). This atom-economical process eliminates intermediate isolations, reducing waste generation by 70% [6]. Recent advances have integrated continuous flow systems with scavenger resins for in situ purification, further enhancing the sustainability profile of quinazolinone synthesis. These green methodologies significantly reduce hazardous solvent usage (from 500 mL/g to <50 mL/g product) while maintaining high regioselectivity and yield [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7